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Compound of Interest

Compound Name: 1H-Benzotriazole-1-methanol

Cat. No.: B1267369

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-
Benzotriazole-1-methanol (CAS No: 28539-02-8), a versatile reagent in organic synthesis.
The document details its characterization by Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative
data in structured tables and outlining the experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 1H-Benzotriazole-1-
methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
8.04 d 8.4 Aromatic H
7.69 d 8.3 Aromatic H
7.52 t 7.6 Aromatic H
7.38 t 7.6 Aromatic H
6.10 s -CHa-

13C NMR Data

No detailed peak list with experimental verification was found in the searched literature. The

following data is compiled from spectral databases and may not have complete experimental

validation.

Chemical Shift (8) ppm Assighment
145.8 Aromatic C
132.5 Aromatic C
128.0 Aromatic C
124.3 Aromatic C
119.8 Aromatic C
1115 Aromatic C
70.0 -CH2-

Infrared (IR) Spectroscopy

Specific peak assignments from a peer-reviewed source for 1H-Benzotriazole-1-methanol

were not available. The following are characteristic absorption bands expected for this

molecule.
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Wavenumber (cm~?) Assignment

3200-3400 (broad) O-H stretch (alcohol)

3000-3100 C-H stretch (aromatic)

2850-2960 C-H stretch (aliphatic)

1600-1620 C=C stretch (aromatic)

1450-1500 C=C stretch (aromatic)

1000-1250 C-N stretch, C-O stretch

740-780 C-H bend (ortho-disubstituted benzene)

Mass Spectrometry (MS)

Detailed fragmentation analysis from a primary literature source was not found. The expected
molecular ion peak is presented.

m/z Assignment

149.06 [M]* (Molecular lon)

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data
presented.

Synthesis of 1H-Benzotriazole-1-methanol

A common synthetic route involves the reaction of 1H-Benzotriazole with formaldehyde. In a
typical procedure, 1H-Benzotriazole is dissolved in an aqueous solution of formaldehyde (e.g.,
37%). The reaction mixture is stirred at room temperature. The product, 1H-Benzotriazole-1-
methanol, often precipitates out of the solution and can be isolated by filtration and washing
with a suitable solvent like ether. Further purification can be achieved by grinding the solid in a
solvent such as cold tetrahydrofuran followed by filtration.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectra were recorded on a Bruker Avance 400 Digital NMR spectrometer operating at
400 MHz.[2] Samples were prepared by dissolving the compound in a deuterated solvent,
typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de). Chemical shifts are reported
in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data
processing involves Fourier transformation of the free induction decay (FID) signal, followed by
phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid
samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small
amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc
selenide), and pressure is applied to ensure good contact. The spectrum is recorded over a
standard range, typically 4000-400 cm~1. A background spectrum of the clean ATR crystal is
recorded prior to the sample measurement and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI)
source. The sample is introduced into the ion source, often via a direct insertion probe or after
separation by gas chromatography. In the ion source, the sample is bombarded with a beam of
electrons (typically at 70 eV), causing ionization and fragmentation of the molecule. The
resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and
detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1H-
Benzotriazole-1-methanol.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 1H-BENZOTRIAZOLE-1-METHANOL synthesis - chemicalbook [chemicalbook.com]
e 2. Organic Syntheses Procedure [orgsyn.org]

» To cite this document: BenchChem. [Spectroscopic Profile of 1H-Benzotriazole-1-methanol:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267369#spectroscopic-data-nmr-ir-ms-of-1h-
benzotriazole-1-methanol]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b1267369?utm_src=pdf-body-img
https://www.benchchem.com/product/b1267369?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/1h-benzotriazole-1-methanol.htm
http://orgsyn.org/demo.aspx?prep=cv3p0106
https://www.benchchem.com/product/b1267369#spectroscopic-data-nmr-ir-ms-of-1h-benzotriazole-1-methanol
https://www.benchchem.com/product/b1267369#spectroscopic-data-nmr-ir-ms-of-1h-benzotriazole-1-methanol
https://www.benchchem.com/product/b1267369#spectroscopic-data-nmr-ir-ms-of-1h-benzotriazole-1-methanol
https://www.benchchem.com/product/b1267369#spectroscopic-data-nmr-ir-ms-of-1h-benzotriazole-1-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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